Tenovin 6 Hydrochloride is a small-molecule compound that has garnered attention for its role as an inhibitor of sirtuins, a family of proteins involved in cellular regulation and longevity. Specifically, Tenovin 6 is known to inhibit the deacetylase activities of SIRT1, SIRT2, and SIRT3, which are implicated in various biological processes including aging, transcriptional regulation, and cell survival. This compound is an analog of Tenovin 1, designed to enhance water solubility while maintaining its biological activity.
Tenovin 6 was originally identified through a series of chemical screenings aimed at discovering small molecules that activate the p53 tumor suppressor pathway. Its synthesis and characterization were reported in studies focusing on its potential therapeutic applications in cancer treatment and other diseases related to sirtuin activity.
Tenovin 6 Hydrochloride is classified as a sirtuin inhibitor and p53 activator. It falls under the category of small-molecule compounds used in biochemical research and potential therapeutic interventions.
The synthesis of Tenovin 6 involves several key steps starting from commercially available precursors. The process typically includes:
The detailed synthetic route can be found in various studies, which describe the specific reagents and conditions employed to achieve high yields of the desired compound .
The molecular structure of Tenovin 6 Hydrochloride can be represented as follows:
The structure features a benzoyl ring and a dimethylamino group that contribute to its solubility and biological activity.
The compound's structural data include:
Tenovin 6 primarily acts through inhibition of sirtuin enzymes, specifically:
These reactions are characterized by their dose-dependent nature, where increased concentrations of Tenovin 6 lead to enhanced inhibition of sirtuin activity .
In vitro assays have demonstrated that Tenovin 6 can effectively inhibit the deacetylation of specific substrates by sirtuins, leading to increased levels of acetylated proteins like p53 and α-tubulin .
Tenovin 6 exerts its effects primarily by inhibiting sirtuin-mediated deacetylation processes. This inhibition results in the stabilization and activation of p53, which plays a critical role in regulating cell cycle progression and apoptosis.
Studies have shown that treatment with Tenovin 6 leads to:
Relevant analyses confirm that Tenovin 6 maintains its biological activity across various experimental conditions, making it a reliable compound for research purposes .
Tenovin 6 Hydrochloride has several notable applications in scientific research:
The discovery of Tenovin-6 arose from a cell-based screen designed to identify compounds that activate the p53 tumor suppressor pathway. Initial efforts identified Tenovin-1, which was later optimized to improve water solubility and bioavailability, resulting in Tenovin-6 [6]. Subsequent mechanistic studies revealed that Tenovin-6 inhibits the deacetylase activity of SIRT1 and SIRT2, enzymes that repress p53 through deacetylation. This inhibition stabilizes and activates p53, promoting cell cycle arrest and apoptosis in cancer cells [6] [10].
Structurally, Tenovin-6 features a benzylidene-thiazolidinedione core, essential for binding to the catalytic domains of SIRTs. The hydrochloride salt form enhances its solubility and cellular uptake compared to earlier analogs. Biochemical assays demonstrated that Tenovin-6 inhibits SIRT1 and SIRT2 at low micromolar concentrations (IC₅₀ values of ~5-10 μM) by blocking NAD⁺ binding and preventing substrate deacetylation [6] [7]. Notably, its specificity within the sirtuin family varies, with weaker activity against SIRT3 and minimal effects on class I/II HDACs [10].
Table 1: Key Structural and Functional Features of Tenovin-6 Hydrochloride
Property | Description |
---|---|
Chemical Class | Benzylidene-thiazolidinedione derivative |
Molecular Target(s) | SIRT1, SIRT2 |
Mechanism of Action | Competitive inhibition of NAD⁺-binding catalytic site |
Solubility Enhancement | Hydrochloride salt formulation improves aqueous solubility |
Primary Effect | Hyperacetylation of p53, histones, α-tubulin |
Discovery Approach | Cell-based p53 activation screen followed by chemical optimization |
The compound’s in vivo efficacy was validated in xenograft models, where it reduced tumor growth in lymphoma and leukemia models without significant toxicity at therapeutic doses [6]. This foundational work established Tenovin-6 Hydrochloride as both a pharmacological tool for studying sirtuin biology and a potential anticancer agent.
Epigenetic Mechanisms: Histone and Non-Histone Effects
Tenovin-6 Hydrochloride exerts broad epigenetic effects by inhibiting SIRT1/2, leading to increased acetylation of histone and non-histone substrates. Hyperacetylation of histone H3 (particularly at Lys18) and H4 promotes an open chromatin configuration, reactivating silenced tumor suppressor genes such as p21 and PUMA [1] [7]. This transcriptional reprogramming disrupts cancer cell proliferation and survival. Beyond histones, Tenovin-6 stabilizes acetylated p53, enhancing its DNA-binding capacity and transactivation of pro-apoptotic genes in wild-type TP53 cancers [2] [10]. Notably, it also deacetylates non-histone targets like α-tubulin, impairing microtubule dynamics and mitotic progression [7] [10].
Beyond Epigenetics: Autophagy Inhibition and Death Receptor Signaling
Research revealed that Tenovin-6 Hydrochloride’s anticancer activity extends beyond epigenetic modulation. In diffuse large B-cell lymphoma (DLBCL) models, it inhibits autophagic flux by blocking autophagosome-lysosome fusion, evidenced by accumulation of LC3B-II and p62/SQSTM1. This occurs independently of SIRT inhibition and contributes significantly to cell death [1]. Additionally, Tenovin-6 upregulates death receptor 5 (DR5/TRAIL-R2) in gastric cancer cells, triggering extrinsic apoptosis even in TP53-mutant or null contexts [10]. DR5 induction occurs without activating endoplasmic reticulum stress pathways (e.g., PERK, ATF6), suggesting a novel, stress-independent mechanism.
Synergistic Potential with Conventional Therapeutics
Tenovin-6 Hydrochloride demonstrates synergistic effects with multiple anticancer agents:
Table 2: Preclinical Evidence of Tenovin-6 Hydrochloride's Anticancer Mechanisms
Cancer Type | Key Mechanisms | Experimental Models | Reference |
---|---|---|---|
DLBCL | SIRT-independent autophagy inhibition; LC3B-II accumulation | Cell lines (OCI-Ly1, U2932) | [1] |
ALL | p53 activation; Mcl-1/XIAP downregulation; Wnt/β-catenin inhibition | Primary patient cells; REH cells | [5] |
Gastric Cancer | DR5 upregulation (p53-independent); caspase-3/PARP cleavage | TP53-null KatoIII cells | [10] |
NSCLC | Synergy with metformin via HIC1-mediated SIRT1 suppression | A549, H1299 cells | [3] |
Breast Cancer | Histone H3/H4 hyperacetylation; reactivation of ERα signaling | MCF-7 cells | [7] |
Targeting Cancer Stem Cells (CSCs) and Overcoming Resistance
A critical aspect of Tenovin-6 Hydrochloride is its activity against cancer stem cells (CSCs). In ALL, it eliminates CD133⁺CD19⁻ stem/progenitor cells by disrupting the SIRT1–β-catenin axis, a key pathway for CSC self-renewal [5]. Similarly, in solid tumors, it reduces ALDH⁺ CSC populations by reactivating differentiation programs suppressed by SIRT-mediated histone deacetylation [9]. This activity positions Tenovin-6 as a promising agent for overcoming therapy resistance driven by CSC persistence.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9